molecular formula C17H13N3O7 B1684435 Pyr-41 CAS No. 418805-02-4

Pyr-41

Cat. No.: B1684435
CAS No.: 418805-02-4
M. Wt: 371.3 g/mol
InChI Key: ARGIPZKQJGFSGQ-LCYFTJDESA-N
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Mechanism of Action

Target of Action

Pyr-41 is a cell-permeable irreversible inhibitor of the ubiquitin-activating enzyme E1 . This enzyme plays a central role in the ubiquitin-proteasome system, which is involved in the degradation of proteins within cells . By inhibiting E1, this compound can block all functions of ubiquitylation .

Mode of Action

This compound interacts with its target, the ubiquitin-activating enzyme E1, by irreversibly inhibiting its activity . This inhibition blocks the downstream ubiquitination and ubiquitination-dependent protein degradation or other ubiquitination-mediated cellular activities . In addition to blocking ubiquitylation, this compound has also been reported to increase sumoylation in cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By inhibiting the ubiquitin-activating enzyme E1, this compound blocks the ubiquitination of proteins, which is a key step in their degradation . This can affect various downstream effects, such as the regulation of protein levels within cells . For example, this compound has been shown to inhibit the degradation of p53, a tumor suppressor .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of protein degradation and an increase in sumoylation . One significant effect is the inhibition of the degradation of p53, a tumor suppressor . This can lead to an increase in the levels of p53 within cells, which can have various effects depending on the cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyr-41 involves the condensation of 4-{(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoic acid with ethanol to form the ethyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Pyr-41 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitrofuran and pyrazolidinone moieties . It can also participate in reduction reactions, particularly the nitro group, which can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with nucleophiles such as amines and thiols under mild conditions to form substituted derivatives.

    Reduction Reactions: The nitro group in this compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium borohydride.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Pyr-41 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Comparison with Similar Compounds

Pyr-41 is unique in its ability to irreversibly inhibit ubiquitin-activating enzyme E1, distinguishing it from other ubiquitination inhibitors . Similar compounds include:

    PYR-9: Another ubiquitin-activating enzyme E1 inhibitor but with different structural features and potency.

    MLN4924: An inhibitor of NEDD8-activating enzyme, which is involved in a similar ubiquitination-like process called neddylation.

    MG132: A proteasome inhibitor that prevents the degradation of ubiquitinated proteins but does not inhibit the ubiquitination process itself.

This compound’s specificity for ubiquitin-activating enzyme E1 and its irreversible mode of action make it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGIPZKQJGFSGQ-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416554
Record name PYR-41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418805-02-4
Record name PYR-41
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746131
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Record name PYR-41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 418805-02-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name PYR-41
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT54RAN9JZ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyr-41

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